molecular formula C5H10FNO B2473600 (3R,4R)-rel-4-Fluoropiperidin-3-ol CAS No. 955082-94-7

(3R,4R)-rel-4-Fluoropiperidin-3-ol

Cat. No.: B2473600
CAS No.: 955082-94-7
M. Wt: 119.139
InChI Key: CJAXOFJRWIZALN-WHFBIAKZSA-N
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Description

(3R,4R)-rel-4-Fluoropiperidin-3-ol: is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a fluorine atom in the piperidine ring can influence the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3R,4R)-rel-4-Fluoropiperidin-3-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of piperidin-3-one derivatives.

    Reduction: Formation of various hydroxylated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (3R,4R)-rel-4-Fluoropiperidin-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its chiral nature and fluorine substitution make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-Fluoropiperidin-3-ol involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to receptors or enzymes, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

    (3R,4R)-4-Hydroxypiperidine: Similar structure but lacks the fluorine atom.

    (3R,4R)-4-Methylpiperidine: Contains a methyl group instead of a hydroxyl group.

    (3R,4R)-4-Chloropiperidine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in (3R,4R)-rel-4-Fluoropiperidin-3-ol distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and lipophilicity, making it a unique and valuable scaffold for drug development. The combination of chirality and fluorine substitution provides a distinct advantage in designing compounds with specific biological activities.

Properties

IUPAC Name

(3R,4R)-4-fluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXOFJRWIZALN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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